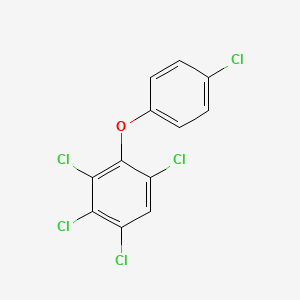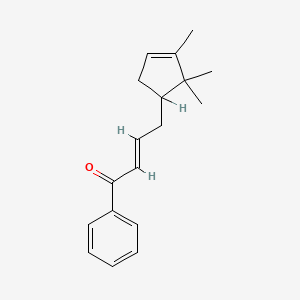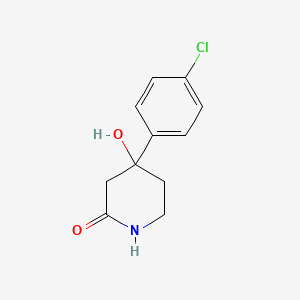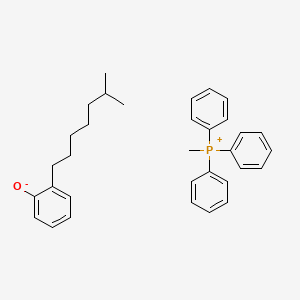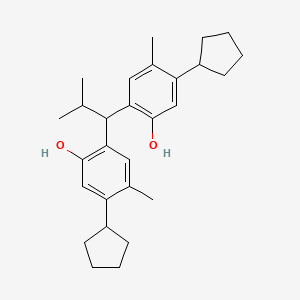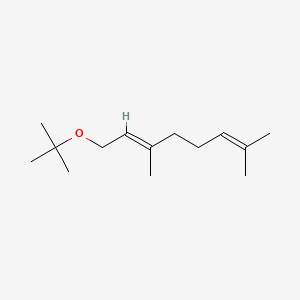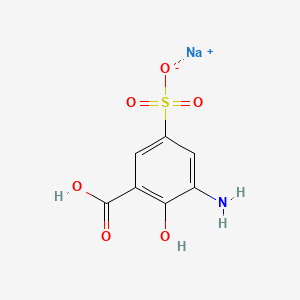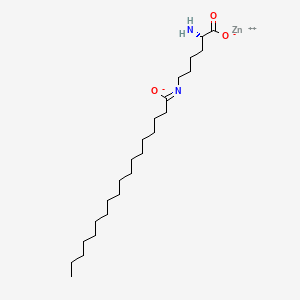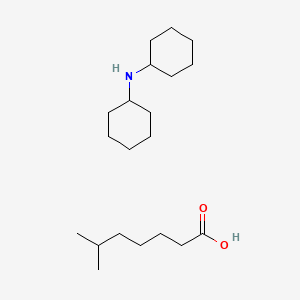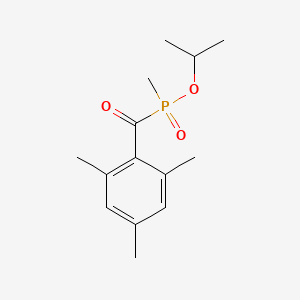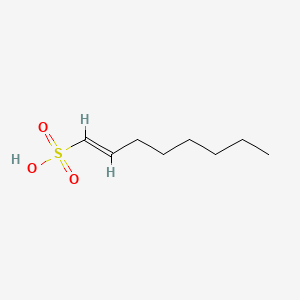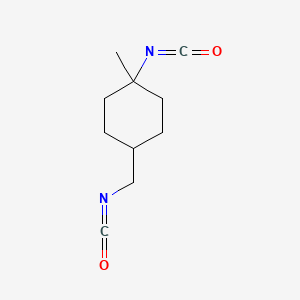
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reduction of starting materials such as p-cresol with hydrogen and Raney nickel, followed by oxidation with sodium hypochlorite solution mediated by TEMPO, oximation with hydroxylamine hydrochloride, and subsequent reduction by zinc .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the isocyanate groups, leading to the formation of amines or other derivatives.
Substitution: The isocyanate groups can participate in substitution reactions with nucleophiles, resulting in the formation of ureas, carbamates, and other compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, TEMPO.
Reduction: Hydrogen, Raney nickel, zinc.
Substitution: Various nucleophiles such as amines, alcohols.
Major Products Formed: The major products formed from these reactions include amines, ureas, carbamates, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane has a wide range of applications in scientific research:
Biology: The compound can be utilized in the modification of biomolecules for various biochemical studies.
Mécanisme D'action
The mechanism of action of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate groups react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. These reactions are facilitated by the electrophilic nature of the isocyanate groups, which readily react with nucleophiles under appropriate conditions .
Comparaison Avec Des Composés Similaires
- 1-Isocyanato-4-methylbenzene
- 1-Isocyanatomethyl-4-methoxybenzene
- 4,4’-Methylenebis(cyclohexyl isocyanate)
Comparison: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is unique due to its dual isocyanate groups attached to a cyclohexane ring, which imparts distinct reactivity and stability compared to similar compounds. For instance, 1-Isocyanato-4-methylbenzene has a simpler structure with only one isocyanate group, while 4,4’-Methylenebis(cyclohexyl isocyanate) has a more complex structure with two isocyanate groups on different cyclohexane rings .
Propriétés
Numéro CAS |
93776-85-3 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-9(3-5-10)6-11-7-13/h9H,2-6H2,1H3 |
Clé InChI |
RLAUGOOVNMKKCB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)CN=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


